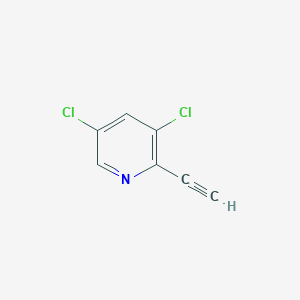
3,5-Dichloro-2-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-ethynylpyridine can be synthesized through various methods. One common approach involves the palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous media . This method is efficient and environmentally benign, providing high yields of the desired product under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions . These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used . The process involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds, resulting in the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Arylboronic Acids: Commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions involving the ethynyl group.
Substituted Pyridines: Formed through nucleophilic substitution reactions involving the chlorine atoms.
Scientific Research Applications
3,5-Dichloro-2-ethynylpyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-ethynylpyridine involves its interaction with molecular targets and pathways. The ethynyl group can participate in electrophilic aromatic substitution reactions , forming intermediates that can further react to yield substituted products . The chlorine atoms can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
3-Ethynylpyridine: Similar structure but lacks the chlorine atoms.
2,5-Dichloro-3-ethynylpyridine: Similar structure with chlorine atoms at different positions.
2-Ethynylpyridine: Lacks chlorine atoms and has the ethynyl group at a different position.
Uniqueness: 3,5-Dichloro-2-ethynylpyridine is unique due to the presence of both chlorine atoms and the ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C7H3Cl2N |
|---|---|
Molecular Weight |
172.01 g/mol |
IUPAC Name |
3,5-dichloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI Key |
GPSUONGJBCZINR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
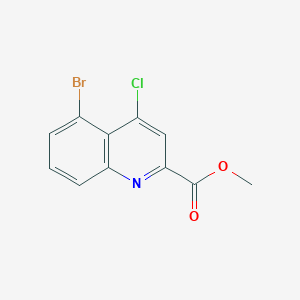
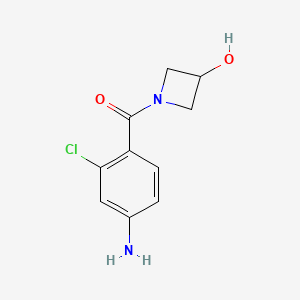
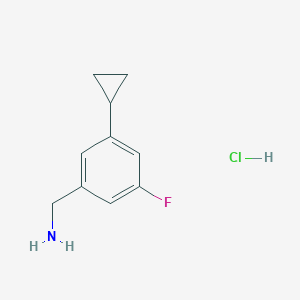
![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
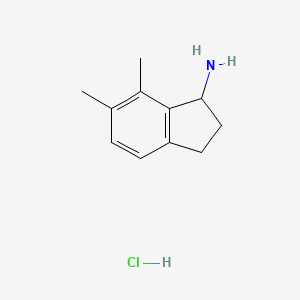
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)



![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
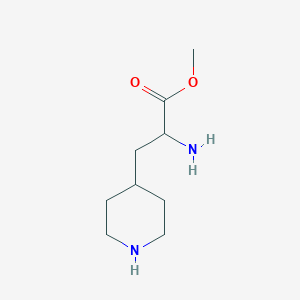
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
